An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzoyl Chloride: Structure, Properties, and Applications in Pharmaceutical Synthesis
An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzoyl Chloride: Structure, Properties, and Applications in Pharmaceutical Synthesis
Introduction: In the landscape of pharmaceutical research and drug development, the precision and utility of chemical intermediates are paramount. This guide provides a comprehensive technical overview of 2,4-Dichloro-5-fluorobenzoyl Chloride (CAS No: 86393-34-2), a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). While the initial query referenced "2,4-Dichloro-5-fluorobenzodifluoride," a non-standard chemical name, our investigation points to 2,4-Dichloro-5-fluorobenzoyl Chloride as the compound of interest, given its chemical structure and relevance. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and molecular properties, synthesis, and applications.
Part 1: Chemical Identity and Structure
2,4-Dichloro-5-fluorobenzoyl chloride is a halogenated aromatic acyl chloride. The presence of two chlorine atoms, a fluorine atom, and a reactive acyl chloride group on the benzene ring makes it a versatile reagent for introducing the 2,4-dichloro-5-fluorophenyl moiety into a target molecule.[1]
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IUPAC Name: 2,4-dichloro-5-fluorobenzoyl chloride[2]
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Synonyms: 2,4-dichloro-5-fluorobenzoylchloride, 2,4-dichloro-5-fluoro-benzoyl chloride[2]
The structural arrangement of the halogen atoms and the acyl chloride functional group is depicted below:
Caption: Chemical structure of 2,4-Dichloro-5-fluorobenzoyl chloride.
Part 2: Molecular and Physicochemical Properties
The physical and chemical properties of 2,4-Dichloro-5-fluorobenzoyl chloride are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 227.4 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 143-144 °C at 35 mm Hg | [5] |
| Density | 1.568 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.572 | [5] |
| Purity | Typically >98.0% (GC) |
Part 3: Synthesis and Manufacturing Insights
The industrial synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride is a critical process, given its importance as a pharmaceutical intermediate. Several synthetic routes have been developed, often starting from 2,4-dichlorofluorobenzene.
One common method involves a Friedel-Crafts reaction of 2,4-dichlorofluorobenzene with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum trichloride or ferric trichloride, to introduce a trichloromethyl group.[6][7] This intermediate is then hydrolyzed to the corresponding carboxylic acid, which is subsequently treated with a chlorinating agent like thionyl chloride or bis(trichloromethyl) carbonate to yield the final acyl chloride product.[6][7][8]
Innovations in this process aim to improve yield, reduce by-products, and enhance safety and environmental friendliness. For instance, the use of solid super acid catalysts and cationic resins has been explored to simplify catalyst recovery and reduce waste.[9][10] These advancements focus on creating a more efficient and sustainable manufacturing process suitable for industrial-scale production.[9]
Caption: A simplified workflow for the synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride.
Part 4: Applications in Drug Development and Research
2,4-Dichloro-5-fluorobenzoyl chloride is a vital intermediate in the synthesis of various pharmaceuticals, particularly in the development of antibiotics and antipsychotic drugs.[5][9]
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Fluoroquinolone Antibiotics: This compound is a major raw material for the synthesis of third-generation quinolone antibiotics, such as ciprofloxacin.[5] The 2,4-dichloro-5-fluorophenyl moiety is a key structural feature in these drugs, contributing to their antibacterial potency.
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Antipsychotic Drugs: It is also used in the preparation of antipsychotic medications like trifluperidol, penfluridol, and others.[5][9]
The high purity of this intermediate is essential in pharmaceutical manufacturing to ensure the quality and safety of the final drug product, minimizing side reactions and maximizing yields.[1]
Part 5: Safety and Handling
As a reactive chemical, 2,4-Dichloro-5-fluorobenzoyl chloride must be handled with appropriate safety precautions. It is classified as a hazardous substance with the following GHS hazard statements:
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H314: Causes severe skin burns and eye damage.
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H317: May cause an allergic skin reaction.
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H335: May cause respiratory irritation.[2]
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H412: Harmful to aquatic life with long lasting effects.
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H290: May be corrosive to metals.
Handling Recommendations:
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.
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Store in a cool, dry place away from incompatible materials.
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In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Part 6: Conceptual Experimental Protocol: Acylation of an Amine
The primary utility of 2,4-Dichloro-5-fluorobenzoyl chloride in synthesis is as an acylating agent. Below is a conceptual protocol for the acylation of a generic primary amine, illustrating the chemical logic.
Objective: To synthesize an N-substituted-2,4-dichloro-5-fluorobenzamide.
Materials:
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2,4-Dichloro-5-fluorobenzoyl chloride
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A primary amine (R-NH₂)
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A non-nucleophilic base (e.g., triethylamine or pyridine)
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Anhydrous aprotic solvent (e.g., dichloromethane or THF)
Methodology:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and the non-nucleophilic base in the anhydrous aprotic solvent. The inert atmosphere and anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl chloride.
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Addition of Acyl Chloride: Cool the solution in an ice bath (0 °C). Slowly add a solution of 2,4-Dichloro-5-fluorobenzoyl chloride in the same solvent to the stirred amine solution. The dropwise addition and cooling are necessary to control the exothermic reaction and prevent the formation of by-products. The base is included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials.
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Workup and Purification: Once the reaction is complete, the reaction mixture is typically quenched with water or a dilute aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the pure N-substituted-2,4-dichloro-5-fluorobenzamide.
Caption: Conceptual workflow for the acylation of a primary amine.
References
-
2,4-Dichloro-5-fluorobenzoyl Chloride, Min. 98.0 (GC,T), 5 g - sciedco . Available at: [Link]
-
2,4-dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821 - PubChem . Available at: [Link]
-
A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap . Available at: [Link]
- CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
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Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap . Available at: [Link]
-
2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem . Available at: [Link]
-
2,4-Dichloro-5-fluorobenzoyl chloride - Jiangsu Feiyu Pharmaceutical Technology Co., Ltd. Available at: [Link]
- A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciedco.ca [sciedco.ca]
- 4. 2,4-Dichloro-5-Fluorobenzoyl Chloride - SRIRAMCHEM [sriramchem.com]
- 5. 2,4-Dichloro-5-fluorobenzoyl chloride | 86393-34-2 [chemicalbook.com]
- 6. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 7. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 8. 2,4-Dichloro-5-fluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. Method used for preparing 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
